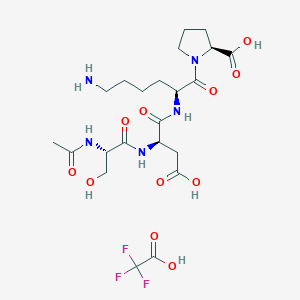

N-Acetyl-Ser-Asp-Lys-Pro (TFA)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-Acetyl-Ser-Asp-Lys-Pro (TFA) ist ein endogenes Tetrapeptid, das vom Knochenmark sezerniert wird. Es ist ein spezifisches Substrat für die N-terminale Stelle des Angiotensin-Converting-Enzyms (ACE). Diese Verbindung spielt eine bedeutende Rolle in verschiedenen biologischen Prozessen, darunter die Regulation der Proliferation hämatopoetischer Stammzellen sowie die Hemmung von Fibrose und Entzündung .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von N-Acetyl-Ser-Asp-Lys-Pro (TFA) erfolgt in der Regel durch Festphasenpeptidsynthese (SPPS). Diese Methode ermöglicht die sequenzielle Addition von Aminosäuren zu einer wachsenden Peptidkette, die an einem festen Harz verankert ist. Der Prozess umfasst folgende Schritte:

Kupplung: Die Aminosäuren werden unter Verwendung von Kupplungsreagenzien wie HBTU oder DIC an das Harz gekoppelt.

Entschützung: Die Schutzgruppen an den Aminosäuren werden unter Verwendung von TFA entfernt.

Abspaltung: Das Peptid wird unter Verwendung eines Abspaltungscocktails, der TFA enthält, vom Harz abgespalten.

Industrielle Produktionsverfahren

Die industrielle Produktion von N-Acetyl-Ser-Asp-Lys-Pro (TFA) folgt ähnlichen Prinzipien wie die Laborsynthese, jedoch in größerem Maßstab. Häufig werden automatisierte Peptidsynthesizer eingesetzt, um die Effizienz und Ausbeute zu erhöhen. Der Prozess umfasst strenge Reinigungsschritte, einschließlich Hochleistungsflüssigkeitschromatographie (HPLC), um die Reinheit des Endprodukts zu gewährleisten .

Analyse Chemischer Reaktionen

Reaktionstypen

N-Acetyl-Ser-Asp-Lys-Pro (TFA) unterliegt verschiedenen chemischen Reaktionen, darunter:

Hydrolyse: Die Peptidbindungen können unter sauren oder basischen Bedingungen hydrolysiert werden.

Oxidation: Der Serinrest kann oxidiert werden, um eine Hydroxylgruppe zu bilden.

Reduktion: Der Asparaginsäurerest kann reduziert werden, um Aspartat zu bilden.

Häufige Reagenzien und Bedingungen

Hydrolyse: Wird typischerweise unter Verwendung von Salzsäure oder Natriumhydroxid durchgeführt.

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Es werden Reduktionsmittel wie Natriumborhydrid verwendet.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind kleinere Peptide oder Aminosäuren, die aus der Spaltung von Peptidbindungen resultieren. Oxidations- und Reduktionsreaktionen verändern die funktionellen Gruppen an den Aminosäureresten .

Wissenschaftliche Forschungsanwendungen

N-Acetyl-Ser-Asp-Lys-Pro (TFA) hat eine breite Palette an wissenschaftlichen Forschungsanwendungen:

Chemie: Wird als Modellverbindung für die Untersuchung der Peptidsynthese und -degradation verwendet.

Biologie: Spielt eine Rolle bei der Regulation der Proliferation und Differenzierung hämatopoetischer Stammzellen.

Medizin: Wird wegen seiner möglichen therapeutischen Wirkungen bei der Behandlung von Fibrose, Entzündungen und Bluthochdruck untersucht.

Industrie: Wird bei der Entwicklung von Peptid-basierten Medikamenten und als Forschungswerkzeug in verschiedenen biochemischen Assays verwendet .

Wirkmechanismus

N-Acetyl-Ser-Asp-Lys-Pro (TFA) übt seine Wirkungen aus, indem es mit der N-terminalen Stelle des Angiotensin-Converting-Enzyms (ACE) interagiert. Diese Interaktion hemmt die Aktivität des Enzyms, was zu einer Abnahme der Produktion von Angiotensin II, einem starken Vasokonstriktor, führt. Die Verbindung hemmt auch die Phosphorylierung von Smad2 in Kardiomyozyten, wodurch Fibrose und Entzündung reduziert werden .

Wissenschaftliche Forschungsanwendungen

N-Acetyl-Ser-Asp-Lys-Pro (TFA) has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying peptide synthesis and degradation.

Biology: Plays a role in regulating hematopoietic stem cell proliferation and differentiation.

Medicine: Investigated for its potential therapeutic effects in treating fibrosis, inflammation, and hypertension.

Industry: Utilized in the development of peptide-based drugs and as a research tool in various biochemical assays .

Wirkmechanismus

N-Acetyl-Ser-Asp-Lys-Pro (TFA) exerts its effects by interacting with the N-terminal site of angiotensin-converting enzyme (ACE). This interaction inhibits the enzyme’s activity, leading to a decrease in the production of angiotensin II, a potent vasoconstrictor. The compound also inhibits the phosphorylation of Smad2 in cardiac fibroblasts, reducing fibrosis and inflammation .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

N-Acetyl-Ser-Asp-Lys-Pro-Acetat: Eine andere Form der Verbindung mit ähnlicher biologischer Aktivität.

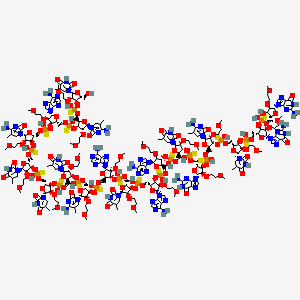

Thymosin beta4: Ein Vorläuferprotein, das enzymatisch gespalten wird, um N-Acetyl-Ser-Asp-Lys-Pro (TFA) zu produzieren.

Angiotensin-Converting-Enzym-Hemmer: Eine Klasse von Verbindungen, die ebenfalls die ACE-Aktivität hemmen, jedoch durch verschiedene Mechanismen

Einzigartigkeit

N-Acetyl-Ser-Asp-Lys-Pro (TFA) ist einzigartig aufgrund seiner spezifischen Interaktion mit der N-terminalen Stelle von ACE und seiner Rolle bei der Regulation der Proliferation hämatopoetischer Stammzellen. Im Gegensatz zu anderen ACE-Hemmern zielt es selektiv auf ruhende Vorläuferzellen ab und hat antifibrotische und entzündungshemmende Eigenschaften .

Eigenschaften

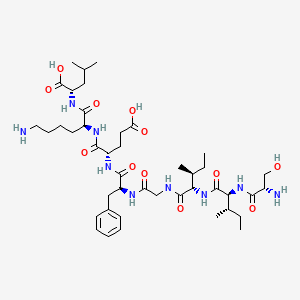

Molekularformel |

C22H34F3N5O11 |

|---|---|

Molekulargewicht |

601.5 g/mol |

IUPAC-Name |

(2S)-1-[(2S)-2-[[(2R)-2-[[(2S)-2-acetamido-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-6-aminohexanoyl]pyrrolidine-2-carboxylic acid;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C20H33N5O9.C2HF3O2/c1-11(27)22-14(10-26)18(31)24-13(9-16(28)29)17(30)23-12(5-2-3-7-21)19(32)25-8-4-6-15(25)20(33)34;3-2(4,5)1(6)7/h12-15,26H,2-10,21H2,1H3,(H,22,27)(H,23,30)(H,24,31)(H,28,29)(H,33,34);(H,6,7)/t12-,13+,14-,15-;/m0./s1 |

InChI-Schlüssel |

LKOFRAPICMDYPN-UOIZBMALSA-N |

Isomerische SMILES |

CC(=O)N[C@@H](CO)C(=O)N[C@H](CC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N1CCC[C@H]1C(=O)O.C(=O)(C(F)(F)F)O |

Kanonische SMILES |

CC(=O)NC(CO)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)O.C(=O)(C(F)(F)F)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(3R)-4-(adamantane-1-carbonyl)-3-methylpiperazin-1-yl]pyridine-2-carbonitrile;hydrochloride](/img/structure/B10775104.png)

![sodium;11-[2-(5,6-dimethylbenzimidazol-1-yl)ethylidene]-6H-benzo[c][1]benzoxepine-2-carboxylate](/img/structure/B10775119.png)

![(1S,2R,4S,5S,6S,8S,9S,10R,13R,16S,17S)-11-ethyl-6-methoxy-13-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8,16-triol](/img/structure/B10775123.png)

![5-[(E)-2-(2-amino-5-methylpyridin-3-yl)ethenyl]-N-[2-(2,4-dichlorophenyl)ethyl]pyridine-3-carboxamide](/img/structure/B10775135.png)

![[Met5]-Enkephalin, amide TFA](/img/structure/B10775154.png)

![(1S,2R,3R,4S,5S,6S,8S,9S,10S,13R,16S,17R)-11-ethyl-6-methoxy-13-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8,16-triol](/img/structure/B10775166.png)

![methane;N-[4-oxo-2-(2H-tetrazol-5-yl)chromen-8-yl]-4-(4-phenylbutoxy)benzamide;hydrate](/img/structure/B10775178.png)

![(4R)-4-(4-cyano-2-methylsulfonylphenyl)-3,6-dimethyl-2-oxo-1-[3-(trifluoromethyl)phenyl]-4H-pyrimidine-5-carbonitrile](/img/structure/B10775196.png)